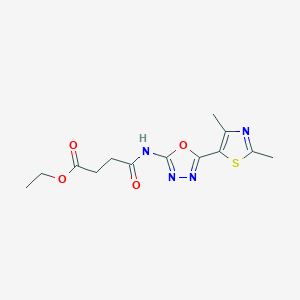

Ethyl 4-((5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate

Description

Properties

IUPAC Name |

ethyl 4-[[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]amino]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O4S/c1-4-20-10(19)6-5-9(18)15-13-17-16-12(21-13)11-7(2)14-8(3)22-11/h4-6H2,1-3H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFASQBLXPMHHBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=NN=C(O1)C2=C(N=C(S2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-((5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the oxadiazole moiety. Key reagents and conditions include thionyl chloride, hydrazine, and ethyl chloroformate.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Oxidation typically results in the formation of carboxylic acids or ketones.

Reduction reactions can yield amines or alcohols.

Substitution reactions may produce halogenated derivatives or other functionalized compounds.

Scientific Research Applications

Neurological Disorders

GSK356278 has been investigated for its efficacy in treating neurological disorders such as anxiety and depression. In preclinical studies, it demonstrated significant potential as a phosphodiesterase 4 (PDE4) inhibitor, which is crucial for modulating inflammatory responses and cognitive functions . Its brain penetration capability suggests it may be effective in treating conditions like Huntington's disease and major depressive disorder .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties, particularly against Gram-positive bacteria. Research indicates that derivatives of the 1,3,4-oxadiazole scaffold have shown enhanced antibacterial activity by targeting the lipoteichoic acid biosynthesis pathway . This mechanism of action positions GSK356278 as a potential candidate for developing new antibiotics.

Case Study 1: Cognitive Enhancement

In a study examining cognitive enhancement in animal models, GSK356278 was administered to rats subjected to scopolamine-induced memory impairment. The results indicated that the compound significantly ameliorated cognitive deficits, suggesting its potential use in treating Alzheimer's disease .

Case Study 2: Antibacterial Efficacy

A series of experiments were conducted to evaluate the antibacterial efficacy of GSK356278 against various bacterial strains. The compound showed substantial inhibition of bacterial growth compared to control groups, particularly against Staphylococcus aureus strains resistant to conventional antibiotics .

Mechanism of Action

The mechanism by which Ethyl 4-((5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate exerts its effects involves its interaction with specific molecular targets. The thiazole and oxadiazole rings play a crucial role in binding to these targets, leading to the modulation of biological pathways.

Molecular Targets and Pathways:

Enzymes involved in metabolic processes.

Receptors implicated in signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their biological or physicochemical properties:

Key Comparisons:

Bioavailability and Solubility :

- The target compound’s ethyl ester group improves lipophilicity compared to carboxylic acid derivatives like 19b , which may enhance tissue penetration but reduce aqueous solubility.

- In contrast, LMM5 relies on a sulfamoyl group and methoxyphenyl substitution for antifungal activity, requiring solubilizing agents like DMSO for experimental use .

This contrasts with 19c (isopropylphenyl substituent), where increased steric hindrance reduced synthetic yield (36% purity) . The trifluoromethyl group in the benzodioxol derivative provides strong electron-withdrawing effects, which may enhance metabolic stability compared to the target compound’s methylthiazole.

Biological Activity :

- While the target compound’s activity remains uncharacterized in the provided evidence, structurally related oxadiazoles (e.g., LMM5 , 19b ) demonstrate inhibitory effects on enzymes (Rho/Myocar) or pathogens (C. albicans) . The dimethylthiazole moiety may confer unique selectivity toward kinase or reductase targets.

Synthetic Challenges :

- Purity issues (e.g., 47% for 19b vs. 76% for 19d ) highlight the sensitivity of oxadiazole synthesis to substituent choice. The target compound’s dimethylthiazole likely requires optimized cyclization conditions to avoid byproducts.

Biological Activity

Ethyl 4-((5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₈H₁₈N₄O₄S

- Molecular Weight : 394.43 g/mol

This structure features a thiazole ring, an oxadiazole moiety, and an ethyl ester functional group, which are critical for its biological activity.

Antitumor Activity

Recent studies indicate that compounds containing thiazole and oxadiazole rings exhibit significant antitumor properties. The presence of the thiazole moiety enhances cytotoxicity against various cancer cell lines. For instance:

- Case Study : A derivative of oxadiazole demonstrated an IC₅₀ value of 1.61 µg/mL against A-431 cells, indicating potent antitumor activity .

The SAR analysis suggests that modifications on the thiazole ring can lead to increased potency, particularly through electron-donating substituents at specific positions .

Antibacterial Activity

This compound has also shown promising antibacterial activity. Research indicates that derivatives of oxadiazole can effectively inhibit the growth of multidrug-resistant strains of bacteria.

- Case Study : A newly synthesized oxadiazole derivative exhibited a 16 to 32-fold increase in antibacterial activity compared to standard treatments against Staphylococcus aureus .

This suggests that structural modifications can significantly enhance the antibacterial efficacy of oxadiazole-containing compounds.

The biological activity of this compound is believed to involve:

- Inhibition of Key Enzymes : Compounds with oxadiazole structures have been shown to inhibit enzymes critical for bacterial survival and proliferation.

- Interference with DNA Synthesis : The thiazole component may interact with nucleic acids or proteins involved in DNA replication and repair processes.

Structure–Activity Relationship (SAR)

The SAR studies reveal that:

- Thiazole Substituents : The presence of methyl groups at specific positions on the thiazole ring enhances cytotoxicity .

- Oxadiazole Modifications : Alterations to the oxadiazole ring can improve solubility and bioavailability, crucial for effective therapeutic applications .

Summary of Findings

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 4-((5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of oxadiazole derivatives typically involves cyclization of hydrazides or thiosemicarbazides. For example, analogous compounds are synthesized via:

- Step 1: Formation of a hydrazide intermediate by reacting ethyl 4-aminobenzoate with hydrazine hydrate .

- Step 2: Cyclization with carbon disulfide or substituted isothiocyanates to form the 1,3,4-oxadiazole core .

- Step 3: Coupling with a 2,4-dimethylthiazole moiety using carbodiimide-based coupling agents (e.g., DCC or EDCI).

Optimization Strategies: - Use microwave-assisted synthesis to reduce reaction time and improve yield .

- Monitor reaction progress via TLC or HPLC to minimize side products like unreacted hydrazide or over-oxidized thiadiazoles .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

- Purity Analysis: HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (e.g., 70:30 to 90:10 over 20 min) .

- Structural Confirmation:

- 1H/13C NMR: Key signals include:

- Ethyl ester protons at δ 1.2–1.4 ppm (triplet) and δ 4.1–4.3 ppm (quartet).

- Oxadiazole C=N and thiazole C-S peaks in the δ 160–170 ppm range in 13C NMR .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Methodological Answer:

- Pharmacokinetic Profiling: Assess solubility (e.g., logP via shake-flask method) and metabolic stability (e.g., liver microsome assays) to identify bioavailability issues .

- Metabolite Identification: Use LC-MS/MS to detect active or inactive metabolites that may explain discrepancies .

- Dose-Response Refinement: Conduct MTD (maximum tolerated dose) studies in animal models to adjust dosing regimens .

Q. How can computational methods aid in predicting the binding affinity of this compound to Rho/ROCK or other kinase targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Maestro to model interactions with kinase ATP-binding pockets. Key residues (e.g., Lys121 in ROCK1) may form hydrogen bonds with the oxadiazole NH group .

- MD Simulations: Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. RMSD values >3 Å suggest poor binding .

- QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups on the thiazole ring) with IC50 values from published analogs .

Data Contradiction Analysis

Q. How should researchers address inconsistent cytotoxicity results (e.g., MTT assay vs. apoptosis markers) for this compound?

Methodological Answer:

- Assay Validation:

- Confirm MTT assay viability with ATP-based assays (e.g., CellTiter-Glo) to rule out thiazole interference .

- Use flow cytometry with Annexin V/PI staining to quantify apoptosis vs. necrosis .

- Mechanistic Studies:

- Perform Western blotting for caspase-3/7 activation to validate apoptosis pathways .

- Check for off-target effects (e.g., mitochondrial toxicity via JC-1 staining) .

Experimental Design

Q. What in vitro and in vivo models are most suitable for evaluating the anticancer potential of this compound?

Methodological Answer:

- In Vitro:

- NCI-60 cell line panel for broad cytotoxicity screening .

- 3D tumor spheroids (e.g., MDA-MB-231) to mimic tumor microenvironment .

- In Vivo:

- Xenograft models (e.g., HCT-116 colon cancer) with bioluminescent imaging for tumor growth monitoring .

- PDX (patient-derived xenograft) models for translational relevance .

Structural and Spectral Analysis

Q. How can researchers differentiate between tautomeric forms of the 1,3,4-oxadiazole ring using spectroscopic data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.